molecular formula C22H22N2O5 B3734465 5-(2,4-diethoxybenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

5-(2,4-diethoxybenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B3734465
M. Wt: 394.4 g/mol
InChI Key: OZFMRHATOPUSEF-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,4-diethoxybenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as DEBP, is a pyrimidine compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The unique chemical structure of DEBP makes it an attractive candidate for the development of new drugs that can target various diseases.

Mechanism of Action

The mechanism of action of 5-(2,4-diethoxybenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it has been suggested that 5-(2,4-diethoxybenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione exerts its pharmacological effects through the inhibition of various enzymes and signaling pathways. 5-(2,4-diethoxybenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 5-(2,4-diethoxybenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
5-(2,4-diethoxybenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 5-(2,4-diethoxybenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to exhibit potent anti-inflammatory and anti-bacterial activities. In addition, 5-(2,4-diethoxybenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to enhance the activity of acetylcholinesterase, an enzyme that plays a key role in the regulation of the neurotransmitter acetylcholine. This suggests that 5-(2,4-diethoxybenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

5-(2,4-diethoxybenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments. It is relatively easy to synthesize and can be easily scaled up for large-scale production. 5-(2,4-diethoxybenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, 5-(2,4-diethoxybenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments that can elucidate its pharmacological effects. In addition, 5-(2,4-diethoxybenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has poor solubility in water, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of 5-(2,4-diethoxybenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. One potential direction is the development of new drugs that are based on the chemical structure of 5-(2,4-diethoxybenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. These drugs could be designed to target various diseases, including cancer, inflammation, and neurological disorders. Another potential direction is the elucidation of the mechanism of action of 5-(2,4-diethoxybenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. This could help to identify new targets for drug development and could lead to the development of more effective drugs. Finally, further studies are needed to investigate the potential applications of 5-(2,4-diethoxybenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in various experimental settings, including in vivo models and clinical trials.

Scientific Research Applications

5-(2,4-diethoxybenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral properties. 5-(2,4-diethoxybenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease. The unique chemical structure of 5-(2,4-diethoxybenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione makes it an attractive candidate for the development of new drugs that can target various diseases.

properties

IUPAC Name

(5Z)-5-[(2,4-diethoxyphenyl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5/c1-4-28-17-10-9-15(19(13-17)29-5-2)12-18-20(25)23-22(27)24(21(18)26)16-8-6-7-14(3)11-16/h6-13H,4-5H2,1-3H3,(H,23,25,27)/b18-12-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZFMRHATOPUSEF-PDGQHHTCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC(=C3)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC(=C(C=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=CC(=C3)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-(2,4-diethoxybenzylidene)-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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